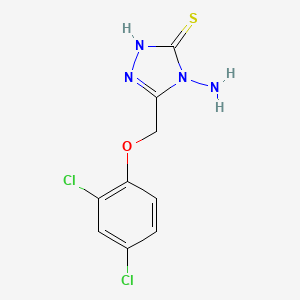

![molecular formula C13H13N3O3 B1274280 4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 79638-54-3](/img/structure/B1274280.png)

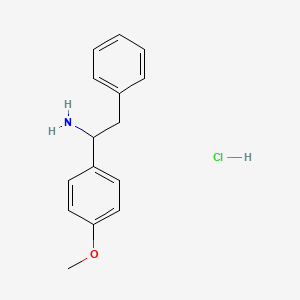

4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

Vue d'ensemble

Description

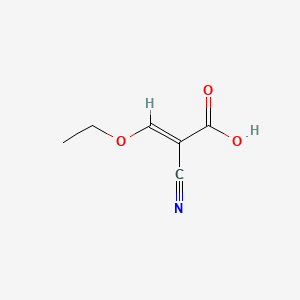

The compound of interest, 4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid, is a molecular salt that has been synthesized and characterized through various spectroscopic techniques and theoretical calculations. The molecular structure of this compound has been determined using single-crystal X-ray diffraction, which is a critical step in understanding its chemical behavior and potential applications .

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridines and indoles has been achieved through the reaction of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine, indicating the versatility of imidazo compounds in chemical synthesis . Although the exact synthesis of the compound is not detailed in the provided papers, the methodologies used for similar compounds suggest a multi-step synthetic route involving the formation of imidazo rings and subsequent functionalization .

Molecular Structure Analysis

The molecular geometry of this compound has been elucidated using single-crystal X-ray diffraction, and the results have been supported by density functional theory (DFT) calculations. These studies provide a comprehensive understanding of the molecular structure, including bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule .

Chemical Reactions Analysis

While the specific chemical reactions of the compound have not been detailed in the provided papers, the synthesis and structural analysis of similar compounds suggest that the imidazo[4,5-c]pyridine core can undergo various chemical transformations. These may include nucleophilic substitutions, electrophilic additions, and ring-opening reactions, which are common in heterocyclic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound have been investigated through spectroscopic methods such as IR-NMR spectroscopy. Theoretical calculations have also been employed to predict properties like molecular electrostatic potential (MEP) distribution and non-linear optical properties. These studies are essential for understanding the reactivity and potential applications of the compound in various fields, such as materials science or pharmaceuticals .

Applications De Recherche Scientifique

Synthesis and Derivatives

New derivatives of 4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid, also known as spinacine, have been synthesized, including amide, ester, alkyl, and acyl derivatives. These derivatives were synthesized via the Pictet-Spengler reaction of N im -substituted histidines and include cyclic hydantoin derivatives of spinacines (Klutchko et al., 1991).

Photophysical Characteristics

The photophysical characteristics of this compound and its analogues have been studied extensively. For instance, 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine (AHPIP-c) and its derivatives exhibit various emissions due to processes like excited state intramolecular proton transfer (ESIPT) and twisted intramolecular charge transfer (TICT) in different solvents (Behera et al., 2015).

Potential Therapeutic Uses

This compound has been investigated for its potential therapeutic uses. For example, certain derivatives have been evaluated as 5-hydroxytryptamine (5-HT3) receptor antagonists, which may be useful for treating irritable bowel syndrome (IBS) as well as nausea and vomiting associated with cancer chemotherapy (Ohta et al., 1996).

Spectroscopic and Structural Studies

The title molecular salt of this compound has been synthesized and characterized through various spectroscopic methods and X-ray diffraction. These studies provide detailed insights into the molecular geometry and vibrational frequencies of the compound (Türkyılmaz et al., 2011).

Antituberculotic Activity

Some derivatives of this compound have been synthesized and tested for antituberculotic activity. These compounds include various forms such as amides, esters, nitriles, and others, highlighting the compound's potential in tuberculosis treatment (Bukowski & Janowiec, 1996).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c17-10-4-2-1-3-7(10)11-12-8(14-6-15-12)5-9(16-11)13(18)19/h1-4,6,9,11,16-17H,5H2,(H,14,15)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUQCPQHHXPQDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(C2=C1NC=N2)C3=CC=CC=C3O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389133 | |

| Record name | 4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79638-54-3 | |

| Record name | 4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

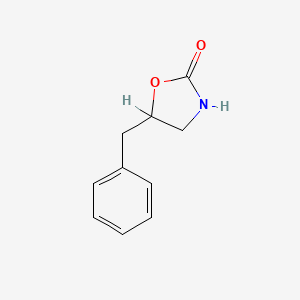

![2-[4-(2-Aminoethyl)phenoxy]acetic acid hydrochloride](/img/structure/B1274224.png)